molecular formula C12H16N2O3 B3258547 H-Ala-D-phe-OH CAS No. 3061-93-6

H-Ala-D-phe-OH

Cat. No. B3258547
CAS RN: 3061-93-6
M. Wt: 236.27 g/mol
InChI Key: OMNVYXHOSHNURL-WCBMZHEXSA-N
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Description

“H-Ala-D-phe-OH” is a dipeptide formed from L-alanyl and L-phenylalanine residues . It has a molecular formula of C12H16N2O3 . The compound is also known by other names such as this compound, 3061-93-6, L-ALANYL-D-PHENYLALANINE, and (2R)-2-[[ (2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid .


Molecular Structure Analysis

The molecular weight of “this compound” is 236.27 g/mol . The InChI string representation of its structure is InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10+/m0/s1 . The compound has a complexity of 275 .


Physical And Chemical Properties Analysis

“this compound” has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 5 . Its Exact Mass and Monoisotopic Mass are both 236.11609238 g/mol . The Topological Polar Surface Area of “this compound” is 92.4 Ų .

Scientific Research Applications

Coordination with Gold (III)

H-Ala-D-phe-OH (alanylphenylalanine) demonstrates a unique ability to coordinate with gold (III), forming a complex. This coordination occurs via an O-atom of the COO^− group and an N-amide nitrogen, after deprotonation of the NH-group. The complex exhibits a planar geometry for the AuNOCl2 chromophor in the mononuclear complex. This coordination capacity is crucial for understanding and utilizing the dipeptide in complex formation and metal interactions, particularly in the field of coordination chemistry (Koleva et al., 2007).

Potential in Food Industry

Ala-Phe, a bitter-taste dipeptide, has been synthesized through a combination of biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles. This dipeptide is considered as a potential substitute for caffeine in the food industry due to its high solubility and low toxicity. The synthesis process emphasizes green technologies and the potential application of dipeptides like this compound in sustainable food additive production (Ungaro et al., 2015).

Peptide Synthesis and Structural Studies

This compound plays a role in peptide synthesis and structural studies. Its incorporation into various peptides has been instrumental in understanding peptide structures and interactions. For instance, studies have focused on the structural elucidation of peptides containing this compound, providing insights into peptide behavior and characteristics in different environments (Koleva et al., 2009).

Safety and Hazards

The safety data sheet for “H-Ala-D-phe-OH” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The Phe-Phe motif, which includes “H-Ala-D-phe-OH”, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This holds substantial promise for the creation of the next generation nanomedicines .

properties

IUPAC Name

(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNVYXHOSHNURL-WCBMZHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314360
Record name Alanyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3061-93-6
Record name Alanyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3061-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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